molecular formula C6H14O2 B3182380 1-Methoxypentan-2-ol CAS No. 53892-32-3

1-Methoxypentan-2-ol

Cat. No. B3182380
CAS RN: 53892-32-3
M. Wt: 118.17 g/mol
InChI Key: RHUCQGGLQMBZBN-UHFFFAOYSA-N
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Description

1-Methoxypentan-2-ol is a compound with the molecular formula C6H14O2 and a molecular weight of 118.17 . It is a colorless liquid with an odor similar to alcohol . It is flammable and soluble in many organic solvents .


Synthesis Analysis

1-Methoxypentan-2-ol can be prepared through a synthetic route involving a series of organic synthesis reactions . The specifics of these reactions are not detailed in the sources found, but they likely involve the reaction of a pentan-2-ol with a methoxy group .


Physical And Chemical Properties Analysis

1-Methoxypentan-2-ol has a predicted boiling point of 156.7±8.0 °C and a predicted density of 0.896±0.06 g/cm3 . It also has a predicted pKa of 14.49±0.20 . These properties can be analyzed using various techniques such as spectroscopy, chromatography, and titration .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chiral Compounds : Research demonstrates the synthesis of various chiral compounds starting from materials like 3-pentanone, leading to products such as (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This illustrates the role of compounds like 1-methoxypentan-2-ol in producing chiral molecules for various applications (Fang Ling, 2011).

  • Study of Stereochemistry : The stereochemical consequences of methoxyl participation have been explored using compounds like 5-methoxy-2-pentanol, which helps in understanding the stereochemistry of various cyclizations and reactions in organic chemistry (R. Novak & D., 2001).

  • Characterization of Novel Compounds : Research includes the synthesis and characterization of various novel compounds, indicating the utility of 1-methoxypentan-2-ol derivatives in creating new chemical entities with potential applications (C. Burns, M. Gill, & S. Saubern, 1997).

Biological and Pharmacological Research

  • Anti-Tumor Properties : Certain derivatives of 1-methoxypentan-2-ol, such as serratane-type triterpenoids, have been studied for their potential anti-tumor promoting activities, indicating the relevance of these compounds in cancer research (R. Tanaka et al., 2003).

  • Cytotoxic Activities : The roots of Dracocephalum taliense, containing compounds related to 1-methoxypentan-2-ol, have shown significant cytotoxic activities against certain cancer cell lines, highlighting the potential use of these compounds in developing new anti-cancer therapies (Yanyan Deng et al., 2017).

Industrial and Environmental Applications

  • Solvent and Fuel Additive Research : 1-methoxypentan-2-ol and its derivatives are studied in the context of their properties as solvents and potential additives in fuel, contributing to the development of more efficient and environmentally friendly fuel compositions (N. Yilmaz & Alpaslan Atmanli, 2017).

  • Study of Physical Properties in Mixtures : The physical properties of mixtures containing 2-methoxyethanol and alkanols, including 1-methoxypentan-2-ol, have been extensively studied. This research aids in understanding the behavior of these compounds in various industrial and chemical processes (Mahendra Nath Roy, A. Banerjee, & Ankan Choudhury, 2009).

Mechanism of Action

The mechanism of action of 1-Methoxypentan-2-ol is not specified in the sources found. As an alcohol, its reactivity is primarily due to the hydroxyl (-OH) group, which can act as a weak acid, a nucleophile, or a leaving group .

properties

IUPAC Name

1-methoxypentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-6(7)5-8-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCQGGLQMBZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626046
Record name 1-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxypentan-2-ol

CAS RN

53892-32-3
Record name 1-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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